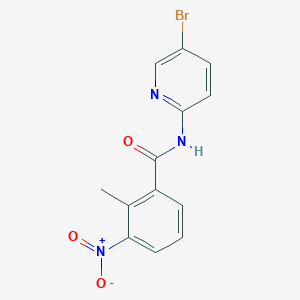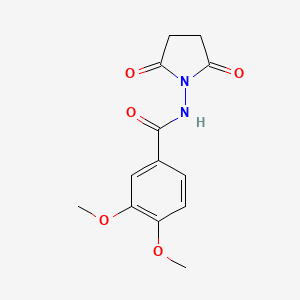![molecular formula C19H14N4O3 B5815358 methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate](/img/structure/B5815358.png)
methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate, also known as CEP-26401, is a novel small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair mechanisms, and its inhibition has been shown to enhance the efficacy of cancer treatments such as chemotherapy and radiation therapy.
Mecanismo De Acción
Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate works by inhibiting the activity of PARP, an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP results in the accumulation of DNA damage, which can lead to cell death. In cancer cells, which have a higher rate of DNA damage due to their rapid proliferation, inhibition of PARP can enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to inhibit PARP activity in tumor cells, resulting in increased DNA damage and cell death. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate in lab experiments is its specificity for PARP inhibition, which allows for a more targeted approach to studying the role of PARP in DNA repair mechanisms. However, one limitation of using this compound is its relatively low potency compared to other PARP inhibitors, which may require higher concentrations of the compound to achieve the desired effect.
Direcciones Futuras
For research on methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate include further preclinical studies to determine its efficacy against other types of cancer, as well as studies to determine its safety and tolerability in humans. Additionally, research on the use of this compound in combination with other cancer treatments, such as immunotherapy, may provide new avenues for cancer treatment. Finally, studies to identify biomarkers that can predict response to PARP inhibitors, including this compound, may help to identify patients who are most likely to benefit from this type of treatment.
Métodos De Síntesis
The synthesis of methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate involves several steps, including the reaction of 2-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form ethyl 2-(2-amino-5,6-dicyano-1,4-benzoquinonyl)acetate. Finally, the ester group is hydrolyzed to form this compound.
Aplicaciones Científicas De Investigación
Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. This compound has been shown to be effective in preclinical studies against several types of cancer, including breast, ovarian, and lung cancer.
Propiedades
IUPAC Name |
methyl 2-[(6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-26-18(25)13-7-3-5-9-15(13)20-16-10-11-23-17(24)12-6-2-4-8-14(12)21-19(23)22-16/h2-11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNBAGVOKKQQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=NC3=NC4=CC=CC=C4C(=O)N3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5815299.png)
![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)
![4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5815303.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)
![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)

![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
![ethyl 2-[(dichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5815352.png)
![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)
![3-(1H-benzimidazol-2-yl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B5815375.png)